3-(Aminomethyl)oxetan-3-amine

Description

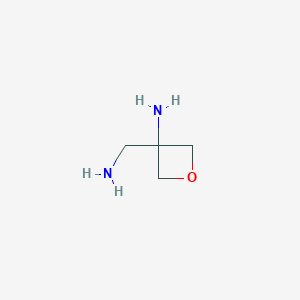

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C4H10N2O |

|---|---|

Poids moléculaire |

102.14 g/mol |

Nom IUPAC |

3-(aminomethyl)oxetan-3-amine |

InChI |

InChI=1S/C4H10N2O/c5-1-4(6)2-7-3-4/h1-3,5-6H2 |

Clé InChI |

HDJHJIJAHCNSAD-UHFFFAOYSA-N |

SMILES canonique |

C1C(CO1)(CN)N |

Origine du produit |

United States |

Reactivity and Reaction Mechanisms of 3 Aminomethyl Oxetan 3 Amine Derivatives

Ring-Opening Reactions of Substituted Oxetanes

The significant ring strain of the oxetane (B1205548) ring, estimated at approximately 25.5 kcal/mol, is a primary driving force for its ring-opening reactions. beilstein-journals.org This inherent strain, comparable to that of oxiranes, facilitates cleavage of the C-O bonds under various conditions, although activation with a Lewis or Brønsted acid is often required to enhance the electrophilicity of the ring carbons. beilstein-journals.orgresearchgate.net

Nucleophilic ring-opening is a predominant reaction pathway for oxetanes, yielding functionalized 1,3-diols or their derivatives. researchgate.net The mechanism of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Under neutral or basic conditions with strong nucleophiles, the reaction typically proceeds through a direct SN2 mechanism. researchgate.net In this pathway, the nucleophile attacks one of the electrophilic methylene (B1212753) carbons (C2 or C4) of the oxetane ring, leading to inversion of stereochemistry at the site of attack. For unsymmetrically substituted oxetanes, strong nucleophiles preferentially attack the less sterically hindered carbon atom. magtech.com.cn

Under acidic conditions, the oxetane oxygen is first protonated, forming a more reactive oxetanium ion. This activation allows for ring-opening by weaker nucleophiles. The regioselectivity of the attack under acidic conditions is governed by a combination of steric and electronic factors. While strong nucleophiles still tend to attack the less substituted carbon, weak nucleophiles (such as halides or water) may attack the more substituted carbon atom that can better stabilize a partial positive charge, indicating a mechanism with some SN1 character. magtech.com.cn

The table below summarizes the regioselectivity observed in nucleophilic ring-opening reactions of unsymmetrical oxetanes under different conditions.

| Condition | Nucleophile Type | Predominant Site of Attack | Controlling Factor |

| Neutral/Basic | Strong (e.g., R-Li, RMgX, N3-) | Less substituted carbon | Steric hindrance |

| Acidic | Weak (e.g., H2O, ROH, X-) | More substituted carbon | Electronic stabilization |

Table 1: General Regioselectivity in Nucleophilic Ring-Opening of Oxetanes. magtech.com.cn

The presence of amine functionalities at the C3 position, as in 3-(aminomethyl)oxetan-3-amine, significantly influences the reactivity of the oxetane ring. The electronegative oxygen atom of the oxetane exerts a potent inductive electron-withdrawing effect that propagates through the sigma-bond framework to the C3 position. nih.gov This effect modulates the electron density within the ring and on the attached amine groups.

This inductive effect reduces the basicity of the amine groups. For instance, the pKaH of an amine alpha to an oxetane ring can be lowered by as much as 2.7 units compared to a similar acyclic amine. nih.gov This reduced basicity can affect the amine's nucleophilicity and its ability to participate in intramolecular reactions.

Furthermore, the substitution pattern at the C3 position can influence the stability and reactivity of the ring. While 3,3-disubstituted oxetanes are common motifs in medicinal chemistry, they can be prone to ring-opening under acidic conditions, particularly if one of the substituents contains an internal nucleophile like an alcohol or an amine. nih.gov The 1,3-relationship between the nucleophilic amine and the electrophilic ring carbons in 3-aminooxetane derivatives makes them stable, bench-top reagents, as the barrier for self-destructive intramolecular ring-opening is high. nih.gov This stability allows them to act as "1,3-amphoteric molecules," where the amine can react with an external electrophile, which in turn generates a new nucleophile positioned to attack and open the oxetane ring in an intermolecular fashion. nih.govrsc.org

Transformations Involving the Amine Moieties

The primary and secondary amine groups of this compound are versatile functional handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures while often preserving the oxetane core.

The amine functionalities readily undergo standard derivatization reactions common to primary and secondary amines, provided the reaction conditions are sufficiently mild to avoid cleavage of the oxetane ring. chemrxiv.org These reactions replace the labile hydrogen on the nitrogen atom with a more stable functional group, a common strategy in medicinal chemistry and for improving analytical characteristics. iu.edu

Common derivatization reactions include:

Acylation: Reaction with acylating agents like acid chlorides or anhydrides to form amides. iu.edu

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates. researchgate.net

Care must be taken, as the oxetane ring can be unstable towards strong acids or high temperatures that are sometimes employed in these transformations. nih.gov For example, amide reduction using strong, non-selective reducing agents like LiAlH4 can lead to decomposition of the oxetane core, whereas milder or more specific reagents may be tolerated. chemrxiv.org

The following table presents examples of amine derivatizations on oxetane-containing molecules, highlighting the tolerance of the four-membered ring.

| Reaction Type | Reagent(s) | Product | Oxetane Core Stability |

| Boc-Protection | Boc2O | N-Boc Amine | Stable |

| Cbz-Protection | Cbz-Cl | N-Cbz Amine | Stable |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | Secondary/Tertiary Amine | Stable |

| Nitrile Reduction | Ra-Ni, H2 (80 atm), 60°C | Primary Amine | Stable |

Table 2: Examples of Oxetane-Tolerant Amine Derivatization Reactions. chemrxiv.org

The amine moieties of this compound derivatives can act as internal nucleophiles, participating in reactions that involve the oxetane ring to form new, larger heterocyclic systems. These transformations leverage the inherent reactivity of both the amine and the strained ring.

One such process is a tandem reaction involving an initial intermolecular coupling at the amine, followed by an intramolecular, base-induced ring-opening of the oxetane by the newly tethered nucleophile. This strategy has been used to generate complex bi- and tricyclic heterocycles containing six- or seven-membered rings in high yields. beilstein-journals.org

In another example, oxetane-tethered electron-rich sulfonamides undergo a skeletal reorganization when treated with indium triflate. This reaction is believed to proceed via an initial intramolecular nucleophilic attack of the sulfonamide nitrogen onto an activated oxetane ring, ultimately leading to the formation of 1,2-dihydroquinolines. beilstein-journals.org

Furthermore, the amphoteric nature of 3-aminooxetanes allows them to participate in formal [3+2] annulation reactions. rsc.org For instance, the reaction between a 3-aminooxetane and an isothiocyanate proceeds without a catalyst. The initial nucleophilic attack of the amine on the isothiocyanate generates a thiourea intermediate, which positions a highly nucleophilic sulfur atom for an intramolecular attack on the oxetane ring, leading to the efficient formation of iminothiazolidine heterocycles. nih.gov

Mechanistic Investigations through Spectroscopic and Computational Methods

The mechanisms of reactions involving oxetane derivatives are frequently investigated using a combination of spectroscopic and computational techniques to provide detailed insight into reaction pathways, transition states, and the factors controlling reactivity and selectivity.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for studying these reactions. researchgate.netrsc.org DFT calculations can be used to:

Optimize the geometries of reactants, transition states, intermediates, and products. rsc.org

Calculate the activation energies for different potential reaction pathways (e.g., SN1 vs. SN2), helping to elucidate the operative mechanism. dnu.dp.ua

Model the influence of substituents on ring strain and electronic properties, explaining observed trends in reactivity. dnu.dp.ua

Analyze the nature of transition states through vibrational analysis and intrinsic reaction coordinate (IRC) calculations to confirm that they connect the intended reactants and products. rsc.org

For example, computational studies on the ring-opening polymerization of oxetane have shown that the reaction proceeds by the oxygen atom of a neutral oxetane molecule attacking a carbon atom of a protonated oxetane cation, with a very low activation energy for the initial step. rsc.org

Spectroscopic methods are used to experimentally probe reaction mechanisms. Time-resolved spectroscopy on femtosecond or picosecond timescales can be employed to observe transient intermediates and elucidate the course of photochemical reactions. researchgate.net For more conventional reactions, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to identify products and intermediates, providing crucial evidence for proposed mechanistic pathways. For instance, the formation of specific regioisomers in ring-opening reactions, as determined by NMR, can provide definitive proof of whether a reaction is under steric or electronic control. magtech.com.cn

Elucidation of Reaction Pathways and Transition States

The reaction pathways of this compound derivatives can be broadly categorized into thermal ground-state reactions, typically involving nucleophilic ring-opening, and photochemical reactions that proceed via excited states. acs.orgmagtech.com.cn

Nucleophilic Ring-Opening:

A predominant reaction pathway for oxetanes is the nucleophilic ring-opening, which relieves the inherent ring strain. acs.org The mechanism is highly dependent on the reaction conditions. Under neutral or basic conditions with strong nucleophiles, the reaction proceeds via a direct SN2 mechanism. magtech.com.cn The nucleophile attacks one of the methylene carbons (C2 or C4) of the oxetane ring, leading to the cleavage of a C-O bond. Computational studies on the attack of ammonia (B1221849) on the parent oxetane ring support a mechanism where reactivity is largely explained by the relief of ring strain. nih.gov Density Functional Theory (DFT) calculations on similar ring-opening processes reveal a transition state with a nearly linear arrangement of the incoming nucleophile, the attacked carbon, and the leaving oxygen atom, which is characteristic of an SN2 pathway. researchgate.net

Photochemical Cycloreversion:

In contrast to thermal reactions, photochemical pathways can be accessed upon irradiation, leading to different modes of reactivity. acs.org Detailed mechanistic studies on spirocyclic oxetanes have revealed two distinct cleavage pathways depending on the excited state involved. acs.orgresearchgate.netbohrium.com

C-O Bond Scission: Upon direct irradiation, the oxetane is promoted to its first excited singlet state (S₁). From this state, the molecule can undergo a cycloreversion characterized by an initial cleavage of a C-O bond, ultimately yielding a carbonyl compound and an alkene. acs.org This pathway is often rapid, occurring on a femtosecond to picosecond timescale. researchgate.net

C-C Bond Scission: In the presence of a triplet sensitizer, intersystem crossing populates the first excited triplet state (T₁) of the oxetane. researchgate.net This excited state follows a different reaction coordinate, initiating cleavage of a C-C bond adjacent to the oxygen atom. acs.org This pathway also results in fragmentation into a carbonyl compound and an alkene, but the specific products can differ from the singlet-state reaction, reflecting the alternative bond-breaking sequence. acs.org

Quantum chemical calculations have been instrumental in elucidating these pathways, showing how the different potential energy surfaces of the singlet and triplet states direct the molecule toward either C-O or C-C bond scission. acs.org The choice of pathway can be controlled by the experimental conditions—specifically, the presence or absence of a photosensitizer. researchgate.net

| Reaction Type | Key Conditions | Intermediate/Transition State | Primary Products | Reference |

|---|---|---|---|---|

| Nucleophilic Ring-Opening | Strong nucleophile, neutral/basic pH | SN2 Transition State | 1,3-Disubstituted propanol (B110389) derivatives | magtech.com.cnnih.gov |

| Acid-Catalyzed Ring-Opening | Lewis or Brønsted acid, weak nucleophile | Carbocation-like intermediate | 1,3-Disubstituted propanol derivatives | magtech.com.cn |

| Photochemical Cycloreversion (Direct) | UV irradiation (no sensitizer) | Singlet Excited State (S1) | Carbonyl + Alkene (via C-O scission) | acs.org |

| Photochemical Cycloreversion (Sensitized) | Visible light + Photosensitizer | Triplet Excited State (T1) | Carbonyl + Alkene (via C-C scission) | acs.orgresearchgate.net |

Solvent Effects on Reactivity and Selectivity

The choice of solvent can profoundly influence the reaction rates and the selectivity of competing reaction pathways in the chemistry of oxetane derivatives. These effects arise from the differential stabilization of ground states, transition states, and intermediates. nih.gov

For nucleophilic ring-opening reactions proceeding through an SN2 mechanism, polar aprotic solvents are generally effective. They can solvate the cation of a nucleophilic salt without strongly hydrogen-bonding to the nucleophile, thus enhancing its nucleophilicity. In contrast, polar protic solvents can solvate both the cation and the nucleophile, potentially slowing the reaction rate by stabilizing the ground state of the nucleophile.

In reactions where multiple products can form, the solvent can play a decisive role in selectivity. For instance, in certain electrophilic cyclizations to form oxetanes, chlorinated solvents at low temperatures were found to provide the best results, indicating that solvent polarity and coordinating ability can control the reaction outcome. nih.gov Similarly, studies on related cycloadditions have shown that alcoholic solvents can favor the formation of one class of product (cyclopropanes), while the presence of water as a solvent or co-solvent can completely shift the selectivity toward another (oxetanes). acs.org This highlights the critical role of hydrogen bonding and solvent polarity in directing the reaction pathway.

Computational studies are often performed in the gas phase or using an implicit solvent model, which may not fully capture the complex and specific interactions between solvent molecules and the reactants. nih.govrsc.org The energy barriers and even the preferred reaction pathways can be significantly altered by explicit solvent effects, particularly those involving charged intermediates or transition states that are strongly stabilized by polar solvents.

| Solvent Type | Characteristics | Effect on SN2 Ring-Opening | Effect on Selectivity | Reference |

|---|---|---|---|---|

| Polar Protic (e.g., Methanol, Water) | H-bond donor, high dielectric constant | Can decrease rate by solvating nucleophile | Can favor pathways involving polar or H-bonded intermediates | acs.org |

| Polar Aprotic (e.g., DMF, DMSO) | No H-bond donor, high dielectric constant | Generally increases rate by solvating cation, leaving nucleophile "bare" | Favors pathways with charge-separated transition states | - |

| Nonpolar (e.g., Hexane, Toluene) | No H-bonding, low dielectric constant | Slows reactions involving charged nucleophiles or polar transition states | May favor concerted or radical pathways over ionic pathways | - |

| Chlorinated (e.g., Dichloromethane) | Moderately polar, poor H-bond donor | Effective for many reactions; balances solubility and reactivity | Can be optimal for specific electrophilic additions/cyclizations | nih.gov |

Application in Molecular Design and Chemical Space Exploration

3-(Aminomethyl)oxetan-3-amine as a Scaffold for Complex Molecule Assembly

The unique topology of this compound, featuring two primary amine functionalities positioned at a fixed angle by a strained sp³-rich core, makes it an attractive scaffold for assembling complex molecules. This structure provides a defined exit vector for substituents, allowing for precise control over their spatial orientation.

One of the significant applications of oxetane-based amines is in the field of peptidomimetics, where they serve as non-classical isosteres for amide bonds. acs.orgnih.govnih.gov Peptides often suffer from poor metabolic stability due to enzymatic cleavage of the amide backbone. acs.orgnih.gov By replacing a section of the peptide chain with a stable oxetanylamine fragment derived from a scaffold like this compound, researchers can create pseudo-peptides that retain the hydrogen-bond donor/acceptor pattern of the original amide bond while being resistant to hydrolysis. acs.orgnih.gov

This strategy involves using one amine of the scaffold to connect to a carboxylic acid of one amino acid and the other amine to connect to another, effectively replacing an amide bond with a non-hydrolyzable unit. acs.org This approach has been successfully used to synthesize a variety of oxetanyl dipeptides, demonstrating the feasibility of incorporating this scaffold using standard peptide coupling techniques. acs.org

Table 1: Examples of Oxetanyl Dipeptide Synthesis Yields This table illustrates the general applicability of incorporating amino-oxetane scaffolds into peptide chains with various amino acid side chains, based on reported synthetic strategies.

| Entry | Amino Acid 1 (AA¹) | Amino Acid 2 (AA²) | Product | Overall Yield (%) |

| 1 | Glycine | Glycine | Boc-AA¹-(oxetane)-AA²-OMe | 75 |

| 2 | L-Alanine | Glycine | Boc-AA¹-(oxetane)-AA²-OMe | 82 |

| 3 | L-Leucine | Glycine | Boc-AA¹-(oxetane)-AA²-OMe | 81 |

| 4 | L-Valine | Glycine | Boc-AA¹-(oxetane)-AA²-OMe | 77 |

| 5 | L-Phenylalanine | Glycine | Boc-AA¹-(oxetane)-AA²-OMe | 78 |

Data adapted from studies on the synthesis of oxetanyl peptides. acs.org

The this compound scaffold is well-suited for the generation of diverse chemical libraries for high-throughput screening. acs.orgchimia.ch The two primary amine groups serve as convenient handles for divergent synthesis, allowing for the attachment of a wide array of substituents through reactions like amidation, reductive amination, or urea (B33335) formation. The rigid oxetane (B1205548) core ensures that the attached R-groups are projected into distinct regions of three-dimensional space, which is crucial for exploring interactions with biological targets.

Oxetane-based scaffolds have been used to generate libraries of compounds such as oxadiazoles (B1248032) and triazoles, with the resulting molecules exhibiting physicochemical properties well within the desirable ranges for medicinal chemistry. acs.org The defined stereochemistry and rigidity of the 3,3-disubstituted oxetane core reduce the conformational ambiguity of the library members, increasing the quality of structure-activity relationship (SAR) data obtained from screening.

In recent years, drug discovery has shifted focus towards molecules with higher three-dimensionality, characterized by a greater fraction of sp³-hybridized carbons (Fsp³). acs.orgnih.govresearchgate.net Such sp³-rich molecules often exhibit improved aqueous solubility, enhanced metabolic stability, and can access novel biological target space compared to their flat, aromatic counterparts. nih.govresearchgate.net

Contribution to Physicochemical Property Modulation in Molecular Design

The strategic incorporation of the this compound scaffold can profoundly influence the physicochemical properties of a molecule, a key consideration in lead optimization. chimia.chdeepdyve.com

The oxetane ring is not perfectly planar but adopts a puckered conformation. acs.orgmdpi.com This inherent structural feature, combined with the 3,3-disubstitution pattern, rigidly fixes the geometry of the attached aminomethyl groups. This conformational constraint is a powerful tool in molecular design. For example, when incorporated into a larger molecule, the oxetane can lock a flexible aliphatic chain into a specific arrangement, such as a synclinal rather than an antiplanar conformation. researchgate.net This can pre-organize a molecule for optimal binding to a biological target, reducing the entropic penalty upon binding and potentially increasing potency. The defined spatial relationship between the two amine groups can be exploited to design bidentate ligands or to probe specific binding pockets in enzymes and receptors.

The 3,3-disubstituted oxetane core is frequently used as a "non-classical" bioisostere for other common chemical groups, such as gem-dimethyl or carbonyl moieties. nih.govnih.govbeilstein-journals.org This replacement strategy is a cornerstone of modern medicinal chemistry for fine-tuning molecular properties.

gem-Dimethyl Replacement: The gem-dimethyl group is often used to block sites of metabolism. However, it significantly increases a molecule's lipophilicity (LogP). Replacing it with a 3,3-disubstituted oxetane, which has a similar steric volume, can maintain or improve metabolic stability while simultaneously increasing polarity and aqueous solubility due to the ether oxygen. researchgate.netresearchgate.net

Carbonyl Replacement: The oxetane ring can also serve as a metabolically stable surrogate for a carbonyl group. acs.orgresearchgate.net It mimics the hydrogen bond accepting capability of the carbonyl oxygen but is not susceptible to reduction or other metabolic pathways that target ketones. nih.gov

Basicity Modulation: The electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly lower the pKa of proximal amine groups. nih.govnih.gov Placing the this compound scaffold adjacent to another basic center can be a deliberate strategy to reduce its basicity, which can improve cell permeability and reduce off-target effects, such as hERG channel binding. nih.gov

Table 2: Physicochemical Property Modulation by Oxetane Isosteres This table provides a generalized comparison illustrating the typical effects of replacing common chemical groups with a 3,3-disubstituted oxetane scaffold.

| Original Group | Isosteric Replacement | Key Property Changes | Rationale for Use |

| gem-Dimethyl | 3,3-Disubstituted Oxetane | ↓ Lipophilicity (LogP) ↑ Aqueous Solubility Maintained/Improved Metabolic Stability | Block metabolic sites without increasing lipophilicity. nih.govresearchgate.net |

| Carbonyl (Ketone) | 3,3-Disubstituted Oxetane | ↑ Metabolic Stability ↑ Aqueous Solubility Maintained H-Bond Acceptor Ability | Create metabolically robust analogs with improved solubility. acs.orgresearchgate.net |

| Proximal Amine | Amine attached to Oxetane | ↓ pKa (Basicity) | Fine-tune basicity to improve pharmacokinetic properties and reduce off-target activity. nih.govnih.gov |

Emerging Applications in Materials Science

The unique structural and chemical properties of the oxetane ring, particularly when functionalized at the 3-position, have positioned it as a valuable building block in the field of materials science. The strained four-membered ether ring provides a reactive handle for polymerization, while the substituents at the C3 position allow for the precise tuning of the final material's properties. The compound 3,3-bis(aminomethyl)oxetane, a diamine monomer, is a key example of how this scaffold is leveraged to create novel polymers for advanced applications. Its rigid, spirocyclic structure and the presence of two primary amine groups enable its incorporation into high-performance polymer backbones.

Development of Oxetane-Based Monomers for Polymer Synthesis

The synthesis of advanced polymers often relies on the development of novel monomers that can impart specific desired characteristics such as thermal stability, mechanical strength, or tailored energetic properties. 3,3-Disubstituted oxetanes, including 3,3-bis(aminomethyl)oxetane, are a significant class of such monomers. The presence of two functional groups on the same carbon atom leads to a spiro-like linkage in the polymer chain, which can influence chain packing and morphology.

The polymerization of oxetane derivatives typically proceeds through a cationic ring-opening polymerization (CROP) mechanism. wikipedia.org The high ring strain of the oxetane ring (107 kJ/mol) facilitates this process, which can be initiated by Lewis acids or other cationic initiators. wikipedia.org However, when the oxetane monomer contains functional groups like the primary amines in 3,3-bis(aminomethyl)oxetane, these groups can react directly with other monomers in polycondensation reactions.

Specifically, as a diamine, 3,3-bis(aminomethyl)oxetane is a suitable monomer for the synthesis of polyamides and polyimides. core.ac.ukncl.res.in

Polyamides: These are synthesized through the polycondensation reaction of a diamine with a dicarboxylic acid or its derivative (e.g., a diacyl chloride). The reaction with 3,3-bis(aminomethyl)oxetane would result in a polyamide featuring the oxetane ring as a recurring unit in the polymer backbone.

Polyimides: The synthesis of polyimides is a two-step process that begins with the reaction of a diamine and a dianhydride to form a soluble poly(amic acid) precursor. vt.edutechniques-ingenieur.fr This precursor is then chemically or thermally cyclized to form the final, often intractable, polyimide. vt.edunasa.gov The incorporation of the 3,3-bis(aminomethyl)oxetane monomer is a strategy to modify the properties of traditional aromatic polyimides, potentially improving solubility and processability without significantly compromising thermal stability. ncl.res.in

A closely related and extensively studied monomer is 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO). wikipedia.orgresearcher.life BAMO is a high-energy monomer used to synthesize energetic polymers and binders for propellants and explosives. wikipedia.orgnih.gov BAMO is synthesized from 3,3-bis(chloromethyl)oxetane (B146354) (BCMO) and can be polymerized via CROP. wikipedia.orgwikipedia.org The resulting poly(BAMO) can then be reduced to form the corresponding polyamine, demonstrating a pathway to polymers structurally related to those synthesized directly from 3,3-bis(aminomethyl)oxetane. The study of BAMO provides significant insight into the polymerization behavior and properties of polymers containing the 3,3-disubstituted oxetane moiety.

| Monomer Name | Abbreviation | Key Functional Groups | Primary Polymerization Route | Resulting Polymer Class | Reference |

|---|---|---|---|---|---|

| 3,3-bis(Aminomethyl)oxetane | - | Amine (-NH₂) | Polycondensation | Polyamide, Polyimide | core.ac.ukncl.res.in |

| 3,3-bis(Azidomethyl)oxetane | BAMO | Azide (B81097) (-N₃) | Cationic Ring-Opening Polymerization | Polyether (Energetic Polymer) | wikipedia.orgnih.gov |

| 3,3-bis(Chloromethyl)oxetane | BCMO | Chloro (-Cl) | Cationic Ring-Opening Polymerization | Polyether | wikipedia.org |

| 3,3-bis(Ethoxymethyl)oxetane | BEMO | Ether (-OCH₂CH₃) | Cationic Ring-Opening Polymerization | Polyether | dtic.mil |

Design of Advanced Functional Materials

The incorporation of the 3,3-bis(aminomethyl)oxetane monomer into polymer structures is a deliberate design choice aimed at creating advanced functional materials with enhanced properties. idu.ac.id These materials are engineered for use in demanding environments where high performance is critical. idu.ac.id

Polymers derived from 3,3-bis(aminomethyl)oxetane, such as polyamides and polyimides, are classified as high-performance polymers. ncl.res.inidu.ac.id Key properties influenced by the oxetane moiety include:

Thermal Stability: Aromatic polyimides are renowned for their exceptional thermal and oxidative stability. core.ac.uk Introducing the aliphatic, cyclic oxetane structure can modify the glass transition temperature (Tg) and thermal decomposition profile. While potentially lowering the ultimate thermal resistance compared to wholly aromatic polyimides, this modification can improve processability by creating a wider window between the Tg and the decomposition temperature. ncl.res.in

Mechanical Properties: The rigid, spirocyclic nature of the 3,3-disubstituted oxetane unit can restrict chain rotation, leading to polymers with high modulus and tensile strength. The ability of the ether oxygen in the oxetane ring to act as a hydrogen bond acceptor can also enhance inter-chain interactions, further contributing to the material's mechanical integrity.

Solubility and Processability: A major challenge with high-performance aromatic polymers is their poor solubility in common organic solvents and high melting points, which makes them difficult to process. ncl.res.in The introduction of non-aromatic, flexible, or kinked structures like the oxetane ring can disrupt chain packing and improve solubility, allowing for solution-casting of films or coatings. ncl.res.in

| Polymer Class | Key Monomer | Notable Properties | Potential Applications | Reference |

|---|---|---|---|---|

| Polyimide | 3,3-bis(Aminomethyl)oxetane | High thermal stability, good mechanical properties, potentially improved processability. | Aerospace components, electronics (insulating films), high-temperature adhesives. | core.ac.ukncl.res.in |

| Polyamide | 3,3-bis(Aminomethyl)oxetane | Toughness, flexibility, chemical resistance. | High-performance fibers, engineering plastics, films. | nih.gov |

| Energetic Polyether | 3,3-bis(Azidomethyl)oxetane (BAMO) | High energy content, serves as a binder with tunable mechanical properties. | Solid rocket propellants, polymer-bonded explosives. | researcher.lifenih.gov |

| Polyether | 3,3-bis(Chloromethyl)oxetane (BCMO) | High chemical resistance, low water absorption, dimensional stability. | Engineering plastics, sterilizable goods. | wikipedia.org |

Characterization and Spectroscopic Analysis in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing intricate details about the chemical environment of individual atoms. For 3-(aminomethyl)oxetan-3-amine, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular framework.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and providing insights into the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the protons on C-2 and C-4 of the oxetane (B1205548) ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edusdsu.edu An HSQC spectrum of this compound would show cross-peaks connecting the protons of the oxetane ring methylene (B1212753) groups to their corresponding carbons (C-2/C-4) and the aminomethyl protons to the aminomethyl carbon.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound (C₄H₁₀N₂O).

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass |

|---|---|

| C₄H₁₀N₂O | 102.07931 u |

Fragmentation Pattern Analysis for Structural Insights

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented, and the resulting charged fragments are detected. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For this compound, the fragmentation is expected to be influenced by the presence of both the oxetane ring and the primary amine groups.

Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. nih.govst-andrews.ac.uk This could lead to the loss of a CH₂NH₂ radical or the formation of an iminium ion.

Ring-opening of the oxetane: The strained oxetane ring can undergo cleavage upon electron impact, leading to characteristic fragment ions. rsc.orgwiley-vch.de

Loss of small neutral molecules: Fragments corresponding to the loss of molecules such as ammonia (B1221849) (NH₃) or water (H₂O) might also be observed.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure/Identity |

|---|---|

| 102 | [M]⁺ (Molecular Ion) |

| 85 | [M - NH₃]⁺ |

| 72 | [M - CH₂NH₂]⁺ |

| 57 | [C₃H₅O]⁺ |

| 44 | [C₂H₆N]⁺ |

| 30 | [CH₄N]⁺ |

X-ray Crystallography and Solid-State Analysis

While NMR and MS provide data on the molecule in solution and the gas phase, respectively, X-ray crystallography offers the definitive method for determining the three-dimensional structure of a compound in the solid state. To date, a crystal structure for this compound has not been reported in the publicly available literature.

However, if suitable crystals could be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the conformation of the oxetane ring. For substituted oxetanes, the ring is often puckered to relieve strain. researchgate.net The analysis would also reveal the intermolecular interactions, such as hydrogen bonding between the amine groups, which dictate the packing of the molecules in the crystal lattice. The crystal structure of a related compound, 3,3-bis(difluoroaminomethyl)oxetane, has been reported, providing some insight into the solid-state conformation of 3,3-disubstituted oxetanes. researchgate.net The formation of salts, for instance with hydrochloric acid, could facilitate crystallization and subsequent structural analysis. nih.gov

Determination of Three-Dimensional Molecular Structures

The determination of the three-dimensional molecular structure of oxetanes is often accomplished through X-ray crystallography. For the parent oxetane, X-ray analysis has revealed a slightly puckered ring structure. beilstein-journals.org The degree of this puckering can be influenced by the nature and position of substituents on the ring. acs.org In the case of this compound, the presence of two substituents at the C3 position is expected to significantly influence the ring's conformation.

Analysis of Puckering and Bond Angles in Substituted Oxetanes

The oxetane ring is not perfectly planar and exhibits a degree of puckering. beilstein-journals.org This puckering is a balance between angle strain and torsional strain. The introduction of substituents on the oxetane ring can significantly affect the degree of puckering and the endocyclic bond angles. acs.org

For unsubstituted oxetane, the puckering angle has been determined to be small, around 8.7° at 140 K. beilstein-journals.org However, substitution, particularly at the 3-position, tends to increase this puckering due to increased eclipsing interactions. utexas.edu For example, 3,3-disubstituted oxetanes are known to cause larger puckering, favoring a synclinal gauche conformation. illinois.edu In this compound, the two substituents at C3 would increase steric hindrance, leading to a more pronounced puckered conformation compared to the parent oxetane.

The bond angles in the oxetane ring are also influenced by substitution. In the unsubstituted oxetane, the C-O-C bond angle is approximately 90.2°, and the C-C-C angle is about 84.8°. acs.org These strained angles are a key feature of the oxetane ring. The introduction of bulky substituents at the 3-position can lead to a widening of the exocyclic bond angles and potentially minor adjustments to the endocyclic angles to accommodate the steric strain. acs.org

| Compound | Puckering Angle (°) | Reference |

|---|---|---|

| Oxetane | 8.7 (at 140 K) | beilstein-journals.org |

| EDO (an insecticide) | 16 | acs.org |

| Bond Angle | Value in Unsubstituted Oxetane (°) | Reference |

|---|---|---|

| C-O-C | 90.2 | acs.org |

| C-C-O | 92.0 | acs.org |

| C-C-C | 84.8 | acs.org |

Spectroscopic Techniques for Purity and Identity Confirmation

Spectroscopic techniques are indispensable for confirming the identity and assessing the purity of this compound. Infrared spectroscopy and elemental analysis are two fundamental methods used for this purpose.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the amine groups and the oxetane ring.

The presence of two primary amine (-NH2) groups would give rise to N-H stretching vibrations, which typically appear as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com One band corresponds to the asymmetric stretch and the other to the symmetric stretch. Additionally, the N-H bending vibration (scissoring) for a primary amine is expected in the range of 1650-1580 cm⁻¹. orgchemboulder.com

The oxetane ring itself has characteristic vibrations. The C-O-C stretching of the ether linkage in the strained four-membered ring would produce a distinct absorption band. The C-N stretching of the aliphatic amine is expected in the 1250–1020 cm⁻¹ region. orgchemboulder.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Primary Amine (N-H) | Stretching (asymmetric and symmetric) | 3400-3250 | orgchemboulder.com |

| Primary Amine (N-H) | Bending (scissoring) | 1650-1580 | orgchemboulder.com |

| Aliphatic Amine (C-N) | Stretching | 1250–1020 | orgchemboulder.com |

| Oxetane (C-O-C) | Stretching | Characteristic ether band |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C4H10N2O, the theoretical elemental composition can be calculated. This analysis is crucial for confirming the empirical formula of the synthesized compound.

The expected elemental composition provides a baseline against which experimental results can be compared to verify the purity and identity of the substance.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 47.04 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 9.88 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 27.45 |

| Oxygen | O | 16.00 | 1 | 16.00 | 15.67 |

| Total | 102.14 | 100.00 |

Computational and Theoretical Studies of 3 Aminomethyl Oxetan 3 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule at the atomic level.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. frontiersin.orgsemanticscholar.org For 3-(Aminomethyl)oxetan-3-amine, DFT calculations would be employed to determine key electronic properties. This involves calculating the molecule's electron density to derive information about its energy, structure, and reactivity.

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, DFT can generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other chemical species. als-journal.com

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Description | Predicted Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons. | The lone pairs on the nitrogen atoms would likely contribute significantly to the HOMO, indicating these sites as primary centers for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons. | The LUMO would likely be distributed around the strained oxetane (B1205548) ring and C-N bonds, suggesting sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap generally implies higher reactivity. The strained oxetane ring might contribute to a relatively smaller gap compared to acyclic analogues. |

Note: This table is illustrative and based on general chemical principles, as specific DFT data for this compound is not available.

Energy Minimization and Conformational Search

Any flexible molecule, including this compound, can exist in various spatial arrangements known as conformations. A conformational search, coupled with energy minimization, is a computational process to identify the most stable three-dimensional structures (i.e., those with the lowest potential energy). nih.govmdpi.com

This process involves systematically or randomly altering the rotatable bonds of the molecule—in this case, the C-C and C-N bonds of the aminomethyl side chain and the orientation of the amino group. For each generated conformation, an energy minimization calculation is performed to find the nearest local energy minimum. The resulting conformations are then ranked by energy to identify the global minimum, which represents the most probable structure of the molecule under given conditions. The puckered nature of the oxetane ring adds another layer of complexity to this analysis. acs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend the static picture from quantum calculations to provide insights into the dynamic behavior of molecules.

Simulation of Intermolecular Interactions

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would reveal how it interacts with its environment. These simulations can predict the formation and lifetime of hydrogen bonds between the amine groups and water molecules, as well as interactions mediated by the ether oxygen of the oxetane ring. Understanding these intermolecular forces is key to predicting properties like solubility and how the molecule might bind to a biological target. researchgate.net

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to connect the molecular structure of a compound to its chemical behavior. For this compound, computational methods provide a powerful tool for this analysis.

By analyzing the outputs of DFT calculations, such as the electrostatic potential map and frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites of reaction. nih.govmdpi.com For instance, the amine groups are expected to be the primary sites of protonation and nucleophilic reactions. The strained four-membered oxetane ring is susceptible to ring-opening reactions under certain conditions, a reactivity pattern that can be computationally investigated by modeling reaction pathways and calculating activation energies. chemrxiv.orgrsc.org Comparing these calculated properties with those of structurally similar compounds helps to build a predictive model of how modifications to the structure would affect its reactivity. nih.gov

Theoretical Prediction of Reaction Pathways and Barriers

While specific quantum chemical studies focused exclusively on this compound are not extensively documented in the public domain, the reactivity of related systems, such as tertiary amines with strained heterocyclic rings, has been investigated computationally. dnu.dp.ua These studies serve as a valuable proxy for predicting the likely reaction pathways and energy barriers for the title compound.

The primary reactive centers in this compound are the nucleophilic amino groups and the strained oxetane ring. Theoretical models can predict the energetics of various potential reactions:

Ring-Opening Reactions: The oxetane ring possesses significant strain energy (approximately 106 kJ/mol), which makes it susceptible to ring-opening reactions, particularly under acidic or Lewis acidic conditions. nih.govnih.gov Computational studies can model the reaction pathway of nucleophilic attack on one of the ring carbons, proceeding through a transition state to a ring-opened product. Quantum chemical calculations can determine the activation energy (energy barrier) for this process, indicating its kinetic feasibility. The inherent ring strain provides a thermodynamic driving force for such reactions. nih.gov

Nucleophilic Reactions of the Amino Groups: The primary amine and the aminomethyl group can act as nucleophiles. Theoretical calculations can predict the reaction barriers for their interaction with various electrophiles. Studies on the reaction of tertiary amines with epoxides, for instance, have used ab initio methods to establish the geometric parameters of transition states and calculate activation parameters. dnu.dp.ua Similar methodologies could be applied to predict how the amine functionalities of this compound would react, for example, in acylation or alkylation reactions.

Intramolecular Reactions: The proximity of the amino groups to the oxetane ring allows for the possibility of intramolecular reactions. For example, under certain conditions, one of the amino groups could potentially act as an internal nucleophile, leading to a ring-opening and subsequent ring-closing to form a new heterocyclic system. Computational modeling is an ideal tool to explore the feasibility of such complex rearrangements by calculating the energy profiles of the potential pathways.

A hypothetical computational study would involve mapping the potential energy surface for these reactions to identify the lowest energy pathways. The table below illustrates the kind of data that such a study could generate.

| Hypothetical Reaction Pathway | Reactants | Predicted Transition State Geometry | Calculated Activation Energy (kJ/mol) |

| Acid-Catalyzed Ring Opening | This compound + H⁺ | Elongated C-O bond, protonated oxygen | Low to Moderate |

| N-Alkylation | This compound + CH₃I | N-C-I bond formation/breaking | Moderate |

| Intramolecular Rearrangement | Protonated this compound | Constrained cyclic structure | High |

This table is illustrative and based on general principles of reactivity for oxetanes and amines.

Analysis of Substituent Effects on Oxetane Ring Strain and Reactivity

The substitution pattern on the oxetane ring has a profound impact on its stability and reactivity. nih.gov Computational studies are crucial for quantifying these effects. The compound this compound is a 3,3-disubstituted oxetane.

Ring Stability: A general rule, supported by anecdotal evidence and synthetic experience, is that 3,3-disubstituted oxetanes are more stable than other substitution patterns. nih.gov This enhanced stability is often attributed to sterics; the substituents at the 3-position sterically hinder the trajectory of an external nucleophile attempting to attack the C–O σ* antibonding orbital, which is the necessary step for ring-opening. nih.govresearchgate.net While 3,3-disubstituted oxetanes are generally stable, they can become more susceptible to ring-opening under acidic conditions if one of the substituents contains an internal nucleophile, such as an alcohol or amine. nih.gov

Ring Puckering and Conformation: The parent oxetane ring is nearly planar but exhibits a slight puckering. nih.govillinois.edu The introduction of substituents, especially at the 3,3-position, increases unfavorable eclipsing interactions, which results in a more puckered conformation. illinois.eduacs.org This puckering influences the three-dimensional shape of the molecule, which is a critical factor in medicinal chemistry for target binding. nih.gov Computational methods like Density Functional Theory (DFT) can accurately model these conformational preferences. nih.gov

The table below summarizes the general effects of substitution on key properties of the oxetane ring, as described in the literature.

| Property | Unsubstituted Oxetane | 2-Substituted Oxetane | 3-Substituted Oxetane | 3,3-Disubstituted Oxetane |

| Relative Stability | Moderate | Less Stable | More Stable | Most Stable nih.gov |

| Susceptibility to Ring Opening | Moderate | High | Low | Very Low nih.gov |

| Ring Puckering Angle | Small (e.g., 8.7°) nih.gov | Varies with substituent | Varies with substituent | Increased puckering acs.org |

| Reactivity Driver | Ring Strain nih.gov | Ring Strain | Ring Strain | Steric hindrance dominates nih.gov |

Cheminformatics and Chemical Space Mapping

Cheminformatics provides the computational framework to organize, analyze, and utilize vast amounts of chemical information. For a scaffold like this compound, these tools are invaluable for exploring its potential in areas like drug discovery. nih.gov

Exploration of Molecular Diversity

The chemical space around a core scaffold refers to all the possible molecules that can be generated by modifying its structure. For this compound, this involves derivatizing the two primary amino groups.

The use of oxetane building blocks in drug discovery has been somewhat constrained by their limited commercial availability and synthetic accessibility. nih.govacs.org This has, in turn, limited the diversity of oxetane substitution patterns seen in investigational compounds. nih.gov Cheminformatics can address this by:

Virtual Library Enumeration: Creating large, virtual libraries of compounds by computationally adding a wide range of substituents (R-groups) to the amino functionalities of the this compound core.

Property Calculation: For each virtual compound, key physicochemical properties such as molecular weight, lipophilicity (LogP/LogD), polar surface area (PSA), and aqueous solubility can be calculated. nih.govacs.org

Chemical Space Visualization: Using dimensionality reduction techniques like principal component analysis (PCA), the multi-dimensional property space of the virtual library can be mapped and visualized in 2D or 3D, allowing chemists to understand the scope of accessible properties and identify regions of interest.

This exploration helps researchers understand the full range of molecular properties that can be achieved starting from this specific scaffold, guiding synthetic efforts toward the most promising areas of chemical space.

Design of Novel Oxetane-Containing Chemical Entities

The design of novel molecules is a key objective of medicinal chemistry, and the oxetane motif has been increasingly incorporated to fine-tune the properties of drug candidates. nih.govnih.gov The this compound scaffold serves as an attractive starting point for rational design due to the known benefits conferred by the 3,3-disubstituted oxetane core.

Cheminformatic approaches, combined with established medicinal chemistry principles, guide the design of new entities by leveraging the oxetane ring as a "molecular tool" to optimize properties. nih.govacs.org

Bioisosteric Replacement: The oxetane ring is often used as a polar bioisostere for less desirable groups. researchgate.net For instance, it can replace a gem-dimethyl group to reduce lipophilicity and increase aqueous solubility, or it can replace a carbonyl group to block enzymatic degradation while maintaining hydrogen bonding capabilities. nih.govresearchgate.netacs.org

Property Modulation: The tactical placement of an oxetane can significantly alter a molecule's properties. nih.gov Attaching the this compound moiety to a lead compound could be a strategy to:

Increase aqueous solubility and polarity. nih.govresearchgate.net

Reduce lipophilicity (LogD). acs.org

Improve metabolic stability by blocking metabolically vulnerable sites. researchgate.netacs.org

Increase the fraction of sp³-hybridized carbons, imparting more three-dimensionality to the molecule, which can improve selectivity and pharmacokinetic profiles. nih.gov

The following table summarizes the strategic use of the oxetane motif in drug design, which can be applied to derivatives of this compound.

| Design Strategy | Rationale | Expected Outcome on Properties | Literature Support |

| Replace gem-dimethyl group | Increase polarity without changing spatial volume significantly. | Lower LogP/LogD, increased solubility, improved metabolic stability. | researchgate.netacs.org |

| Replace carbonyl group | Maintain H-bond acceptor ability, remove metabolically labile site. | Improved metabolic stability, potentially altered target binding. | nih.govacs.org |

| Append to an aliphatic chain | Introduce a conformational lock or kink. | Altered molecular conformation, potentially improved target binding. | researchgate.net |

| Block a metabolic "hotspot" | The stable oxetane ring can shield an adjacent site from CYP enzymes. | Increased metabolic half-life, reduced clearance. | nih.govacs.org |

By using cheminformatics to map out possibilities and applying these design principles, chemists can rationally design novel entities based on the this compound scaffold with a higher probability of achieving desired therapeutic profiles.

Future Perspectives and Research Challenges

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for the synthesis and functionalization of oxetanes is a key area of ongoing research. Future efforts will likely focus on catalytic approaches and the implementation of advanced synthesis technologies.

Recent advancements in catalysis offer promising avenues for the functionalization of the oxetane (B1205548) core. While the direct functionalization of 3-(aminomethyl)oxetan-3-amine is a specific challenge, broader research on oxetane chemistry provides insights into future possibilities. The development of catalytic systems that can selectively activate and modify the oxetane ring or its substituents under mild conditions is a primary goal. This includes the use of transition metal catalysis, organocatalysis, and biocatalysis for C-H functionalization, cross-coupling reactions, and the introduction of new functional groups. researchgate.net For instance, photoredox catalysis has emerged as a powerful tool for the synthesis of oxetanes from aliphatic alcohols, a method that could be adapted for the synthesis of derivatives of this compound. thieme-connect.comnih.gov

Future research will likely focus on developing catalysts that can tolerate the amine functionalities present in this compound, or on using protecting group strategies that are compatible with green chemistry principles. The discovery of novel catalytic transformations that can directly functionalize the oxetane ring without ring-opening will be a significant breakthrough.

| Catalytic Approach | Potential Application for Oxetane Functionalization | Key Research Challenges |

| Photoredox Catalysis | C-H functionalization of the oxetane ring or alkyl side chains. | Substrate scope, regioselectivity, and catalyst stability. |

| Transition Metal Catalysis | Cross-coupling reactions to introduce aryl or alkyl groups. | Catalyst poisoning by amine groups, development of robust ligands. |

| Organocatalysis | Asymmetric functionalization of the oxetane core. researchgate.net | Catalyst loading, turnover numbers, and substrate scope. |

| Biocatalysis | Enantioselective synthesis and modification of oxetane derivatives. researchgate.net | Enzyme stability, substrate specificity, and scalability. |

Flow chemistry and automated synthesis platforms offer significant advantages for the synthesis of oxetane-containing compounds, including improved safety, scalability, and the ability to explore a wider range of reaction conditions. researchgate.netresearchgate.net The generation and use of reactive intermediates, which can be challenging in batch processes, can be effectively managed in continuous flow reactors. nih.gov For the synthesis of this compound and its derivatives, flow chemistry could enable the safe handling of high-energy intermediates and reagents, as well as facilitate multi-step syntheses in a streamlined fashion.

The integration of automated synthesis with machine learning algorithms could accelerate the discovery of new synthetic routes and the optimization of reaction conditions for the production of novel oxetane-based molecules. This approach would allow for high-throughput screening of catalysts, solvents, and other reaction parameters, leading to more efficient and sustainable manufacturing processes.

Unexplored Reactivity and Transformations

The strained nature of the oxetane ring in this compound makes it susceptible to a variety of chemical transformations. While ring-opening reactions are well-documented, there is still much to explore regarding its reactivity.

The ring-opening of oxetanes is a versatile strategy for the synthesis of functionalized acyclic compounds. magtech.com.cn While nucleophilic ring-opening is common, the exploration of alternative pathways, such as radical-mediated and electrophilic ring-opening reactions, is an active area of research. chemrxiv.org For this compound, the development of regioselective ring-opening reactions that can differentiate between the two C-O bonds of the oxetane ring would provide access to a diverse range of novel structures.

Future research could focus on the use of novel catalysts and reagents to control the regioselectivity and stereoselectivity of ring-opening reactions. nih.gov The discovery of ring-opening reactions that proceed under neutral or mild acidic conditions would be particularly valuable for substrates containing sensitive functional groups.

| Ring-Opening Pathway | Potential Products from this compound | Key Research Challenges |

| Radical Ring-Opening | Functionalized 1,3-amino alcohols. chemrxiv.org | Control of radical reactivity and selectivity. |

| Electrophilic Ring-Opening | Differentiated diols and their derivatives. | Development of selective electrophilic reagents. |

| Reductive Ring-Opening | 1,3-amino alcohols. | Development of mild and selective reducing agents. |

The development of asymmetric catalytic reactions involving oxetanes is crucial for the synthesis of enantiomerically pure compounds for pharmaceutical applications. rsc.orgrsc.org While significant progress has been made in the asymmetric ring-opening of oxetanes, the development of catalytic asymmetric reactions that can create stereocenters on the oxetane ring itself remains a challenge. nsf.gov For a prochiral derivative of this compound, the development of enantioselective C-H functionalization or other transformations would be highly valuable.

Future research will likely focus on the design and synthesis of new chiral catalysts, including metal complexes and organocatalysts, that can effectively control the stereochemistry of reactions involving oxetanes. The use of computational methods to guide catalyst design and to understand the mechanisms of these reactions will be essential for making rapid progress in this area.

Expanding the Scope of Applications

The unique properties of the oxetane motif, such as its ability to act as a polar, metabolically stable, and conformationally rigid scaffold, have led to its incorporation into a variety of bioactive molecules. acs.org For this compound, the presence of two primary amine groups provides opportunities for its use as a versatile building block for the synthesis of a wide range of compounds.

Future research will likely focus on exploring the use of this compound and its derivatives in new therapeutic areas beyond those where oxetanes have already shown promise. Its diamine nature makes it an attractive candidate for the development of new ligands for metal catalysts, as well as for the synthesis of polymers and materials with novel properties. The systematic exploration of the structure-activity relationships of compounds derived from this compound will be crucial for unlocking its full potential in drug discovery and materials science.

Advanced Polymer Chemistry and Supramolecular Assemblies

The development of novel polymers from oxetane-based monomers is a promising frontier in materials science. Oxetanes, particularly 3,3-disubstituted variants, are valuable monomers for modern ring-opening polymerizations. rsc.org The polymerization of oxetanes typically proceeds via a cationic, ring-opening mechanism, driven by the high ring strain of the four-membered ether (approximately 107 kJ/mol). wikipedia.org This process can be initiated by Lewis acids or super acids to form polyethers. wikipedia.org

Research has demonstrated the synthesis of hyperbranched polyoxetanes from monomers like 3-ethyl-3-(hydroxymethyl)oxetane, resulting in polymers with potential applications as adhesives. nih.govmdpi.com Furthermore, the incorporation of energetic functionalities, such as nitrato or azido (B1232118) groups, onto the oxetane scaffold has led to the development of energetic polymers and plasticizers for use in high-energy density materials. rsc.orgdntb.gov.uauni-muenchen.de The 3,3-disubstitution pattern is particularly relevant as substituents at other positions can cause steric hindrance that inhibits polymerization. uni-muenchen.de

The gem-diamine structure of this compound offers unique potential for creating advanced polymers such as polyamides or polyureas with distinct properties. The two primary amine groups provide sites for polycondensation reactions, while the central oxetane ring could impart enhanced thermal stability, controlled solubility, and specific conformational rigidity to the polymer backbone.

A significant, yet underexplored, area is the use of this compound in supramolecular chemistry. The defined spatial orientation of the two amino groups fixed by the rigid oxetane ring creates an ideal motif for establishing predictable, directional hydrogen-bonding networks. This could enable the self-assembly of complex, ordered architectures such as supramolecular gels, liquid crystals, or functional organic frameworks. For instance, studies on cyclohexane (B81311) diamine derivatives have shown their capacity to form stable supramolecular gels through intermolecular hydrogen bonding. mdpi.com The well-defined geometry of this compound could offer even greater control over such assembly processes, presenting a significant research opportunity.

| Polymer Type | Monomer Example | Polymerization Method | Key Properties/Applications |

| Polyethers | 3,3-bis(chloromethyl)oxetane (B146354) | Cationic Ring-Opening | High chemical resistance, thermal stability. wikipedia.org |

| Hyperbranched Polyethers | 3-ethyl-3-(hydroxymethyl)oxetane | Cationic Ring-Opening | Adhesive properties. nih.govmdpi.com |

| Energetic Polymers | 3,3-dinitratooxetane | Ring-Opening Polymerization | High-energy density materials, solid-state oxidizers. rsc.org |

| Potential Polyamides | This compound | Polycondensation | Hypothesized: Enhanced thermal stability, controlled solubility. |

Integration into Bioimaging Probes and Diagnostics

While the direct application of this compound in bioimaging is not yet established, the oxetane scaffold possesses several highly desirable features for the design of next-generation probes and diagnostic agents. The development of fluorescent probes for detecting and visualizing specific biological analytes is a cornerstone of modern biomedical research. mdpi.com These probes typically consist of a unit that selectively recognizes a target and a fluorescent reporter. mdpi.com

The incorporation of an oxetane ring into a molecule can lead to remarkably improved physicochemical and biochemical properties. researchgate.net Key advantages that could be leveraged for bioimaging probes include:

Enhanced Aqueous Solubility : The polar nature of the oxetane ring can significantly increase the water solubility of a molecule, a critical attribute for probes used in biological systems. acs.orgsonar.ch

Improved Metabolic Stability : Oxetanes can act as surrogates for metabolically vulnerable groups like gem-dimethyl, blocking sites of oxidative metabolism and increasing the in vivo lifetime of a probe. acs.orgnih.gov

Modulation of Basicity : The strong inductive electron-withdrawing effect of the oxetane oxygen can significantly lower the pKa of a nearby amine group. researchgate.netnih.gov This property could be exploited to design pH-sensitive probes that fluoresce only within the specific pH range of a target organelle or diseased tissue.

Three-Dimensionality : The sp³-rich, non-planar structure of the oxetane ring provides access to unexplored chemical space and can be used to control the conformational arrangement of the probe, potentially improving target binding affinity and selectivity. nih.govnih.gov

A significant research challenge is to rationally integrate the this compound scaffold into probe design. The two amino groups provide convenient handles for conjugation to fluorophores (such as fluorescein (B123965) or rhodamine derivatives) and to target-recognition moieties (like peptides or small-molecule inhibitors). mdpi.com The inherent properties of the oxetane core could help overcome common issues in probe development, such as poor solubility and rapid metabolic clearance, thereby enhancing signal-to-noise ratios and enabling deeper tissue imaging. nih.gov

Computational Design and Predictive Modeling

The advancement of computational tools has revolutionized the process of molecular design, enabling the in silico prediction of properties and the rational construction of novel chemical entities. This is particularly relevant for scaffolds like this compound, where computational methods can guide synthetic efforts toward applications in medicinal chemistry and materials science.

Leveraging AI and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are playing an increasingly important role in rational drug design and materials discovery. nih.govumk.pl These approaches utilize algorithms to learn from large datasets and identify complex relationships between a molecule's structure and its functional properties. umk.plsemanticscholar.org

For oxetane-based scaffolds, AI and ML models can be trained to predict a range of crucial parameters, accelerating the design-build-test-learn cycle:

Quantitative Structure-Activity Relationships (QSAR) : By analyzing libraries of known compounds, ML algorithms can build models that predict the biological activity of new, virtual oxetane derivatives. nih.gov This allows for the rapid in silico screening of vast chemical spaces to identify promising candidates before committing to synthetic work. umk.pl

Prediction of Physicochemical Properties : AI can be used to develop predictive models for key drug-like properties such as aqueous solubility, lipophilicity (LogD), metabolic stability, and cell permeability. nih.gov This enables the computational pre-filtering of designed molecules to ensure they possess favorable characteristics.

De Novo Design : Generative AI models can design entirely new molecules from scratch, optimized to meet a predefined set of property criteria. researchgate.net Such models could be tasked with generating novel 3,3-disubstituted oxetane derivatives with, for example, high predicted binding affinity to a specific protein target and ideal solubility.

The primary challenge in this area is the availability of high-quality, specific data on oxetane-containing compounds to train robust and accurate models. As more experimental data on molecules like this compound and its analogues become available, the predictive power of these AI tools will continue to improve, guiding more efficient and successful molecular design campaigns. nih.gov

Rational Design of Next-Generation Oxetane-Based Scaffolds

The rational, structure-based design of molecules containing a 3,3-disubstituted oxetane core is a highly active area of research, particularly in medicinal chemistry. researchgate.netrsc.org The oxetane ring is no longer just an academic curiosity but a valuable motif for fine-tuning the properties of drug candidates. nih.govnih.gov

A cornerstone of this strategy is the use of the oxetane ring as a bioisosteric replacement for other common chemical groups. researchgate.net Pioneering work demonstrated that 3,3-disubstituted oxetanes can serve as effective surrogates for gem-dimethyl and carbonyl groups. nih.govsemanticscholar.org This substitution can confer significant advantages:

Replacing a gem-dimethyl group with an oxetane can block a metabolically weak spot without the associated increase in lipophilicity, often leading to improved metabolic stability and solubility. sonar.chnih.gov

Replacing a carbonyl group with an oxetane preserves key hydrogen-bonding capabilities while potentially circumventing carbonyl-specific enzymatic degradation and improving chemical stability. semanticscholar.orgnih.gov

Follow-up studies have confirmed that the 3,3-disubstitution pattern is generally the most chemically stable, making it ideal for incorporation into drug scaffolds. nih.gov The unique stereoelectronic properties of the oxetane ring are also exploited in rational design. Its rigid, three-dimensional structure can act as a conformational lock, holding appended functional groups in a specific orientation to optimize binding interactions with a biological target. acs.orgnih.gov Molecular docking studies have been used to rationalize how the presence of an oxetane ring influences the binding of molecules to protein targets like tubulin. nih.gov

The continued development of synthetic methods to create diverse 3,3-disubstituted oxetane building blocks is crucial for advancing this field. rsc.orgchemrxiv.orgresearchgate.net These efforts, combined with computational modeling, will enable the rational design of next-generation scaffolds with precisely tailored properties for therapeutic and material science applications.

| Design Strategy | Replaced Group | Intended Improvement |

| Bioisosterism | gem-Dimethyl | Increased solubility, improved metabolic stability, reduced lipophilicity. nih.govsemanticscholar.org |

| Bioisosterism | Carbonyl | Enhanced chemical stability, circumvention of enzymatic degradation. researchgate.netnih.gov |

| Conformational Control | Flexible Alkyl Chain | Rigidification of structure, optimized binding pose. acs.org |

| pKa Modulation | N/A | Tuning of amine basicity for pH-specific interactions or improved properties. researchgate.netnih.gov |

Q & A

Q. Challenges :

- Ring Strain : The oxetane ring’s high strain can lead to undesired side reactions, such as ring-opening under acidic/basic conditions .

- Selectivity : Competing reactions (e.g., over-alkylation) require precise stoichiometric control.

Q. Optimization Strategies :

- Use continuous flow reactors to enhance reaction efficiency and minimize side products .

- Employ transition-metal catalysts (e.g., Pd/C) for selective reductions .

How can spectroscopic techniques (NMR, MS, IR) differentiate this compound from structural analogs?

Answer:

- ¹H/¹³C NMR :

- Mass Spectrometry (MS) :

- Molecular ion peak at m/z 102 (C₄H₁₀N₂O⁺) and fragmentation patterns (e.g., loss of NH2CH2- group).

- IR Spectroscopy :

Q. Comparison with Analogs :

- N-Methoxybenzyl derivatives (e.g., N-(2-Methoxybenzyl)oxetan-3-amine) exhibit additional aromatic proton signals (δ ~6.5–7.5 ppm) .

- 3-Oxetanamine lacks the aminomethyl group, simplifying its NMR spectrum .

What are the key reactivity patterns of this compound in nucleophilic and electrophilic reactions?

Answer:

- Nucleophilic Reactions :

- Electrophilic Reactions :

- The oxetane oxygen can participate in ring-opening reactions with strong electrophiles (e.g., H2SO4), yielding diols or sulfonates .

Q. Advanced Considerations :

- Steric Hindrance : The aminomethyl group’s proximity to the oxetane ring limits reactivity at the 3-position .

- Catalytic Applications : The compound serves as a ligand in transition-metal complexes for asymmetric catalysis .

How does computational modeling aid in predicting the stability and reactivity of this compound?

Answer:

- DFT Calculations :

- Molecular Dynamics (MD) Simulations :

Q. Case Study :

- MD simulations revealed that protonation of the amine group enhances oxetane ring stability by reducing electron withdrawal from the ring .

What contradictions exist in the literature regarding the biological activity of this compound, and how can they be resolved?

Answer:

Q. Resolution Strategies :

- Comparative Studies : Synthesize and test analogs (e.g., 3-aminotetrahydrofuran derivatives) to isolate structural contributors to activity .

- Metabolic Profiling : Use LC-MS to identify degradation products and modify the scaffold (e.g., fluorination) to enhance stability .

How can this compound be utilized in polymer chemistry or materials science?

Answer:

Q. Advanced Applications :

- Drug Delivery Systems : Oxetane rings improve hydrolytic stability of polymeric carriers in physiological conditions .

What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Q. Emergency Protocols :

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.